acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)

methyl 4-{2-[[(3,4-dimethylphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

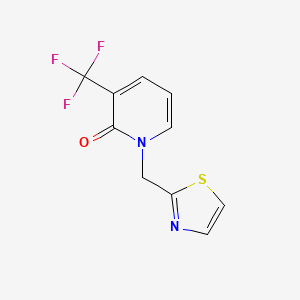

The chemical compound "methyl 4-{2-[(3,4-dimethylphenyl)aminoacetyl]carbonohydrazonoyl}benzoate" is a complex molecule with significant interest in the field of organic chemistry, particularly in the synthesis of heterocyclic systems and understanding its molecular structure, chemical reactions, properties, and analyses. This compound, along with its derivatives, is used in various chemical synthesis processes to create more complex molecules, which are then studied for their structural and functional properties.

Synthesis Analysis

The synthesis of molecules similar to methyl 4-{2-[(3,4-dimethylphenyl)aminoacetyl]carbonohydrazonoyl}benzoate often involves multi-step reactions starting from basic chemical precursors. Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, for example, was prepared from acetoacetic esters and used as a reagent for the preparation of various heterocyclic systems, demonstrating the synthetic versatility of these compounds (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as X-ray diffraction analysis, which helps in understanding the arrangement of atoms within the molecule. For instance, the crystal structure of a synthesized compound was determined by single-crystal X-ray diffraction analysis, revealing details about its geometric orientation and intermolecular interactions (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

The chemical reactions involving compounds like methyl 4-{2-[(3,4-dimethylphenyl)aminoacetyl]carbonohydrazonoyl}benzoate often involve nucleophilic substitutions, Michael reactions, and condensation reactions, leading to the formation of heterocyclic compounds with varied properties. These reactions are crucial for the synthesis of complex molecules and for understanding their reaction mechanisms and kinetics (Bowden & Byrne, 1996).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and crystal structure, are determined through experimental analysis. For example, the crystal structure and disorder within molecules like methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethylhexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate have been explored to understand their stability and intermolecular interactions (Moser, Bertolasi, & Vaughan, 2005).

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability under various conditions, and the ability to undergo specific chemical reactions, are fundamental aspects of study. For instance, the reactions of carbonyl compounds in basic solutions have been studied to understand the mechanisms of alkaline hydrolysis of substituted methyl benzoates, providing insights into the neighboring group participation and reaction kinetics (Bowden & Byrne, 1996).

科学的研究の応用

Synthesis of Heterocyclic Systems

Methyl and phenylmethyl derivatives of the compound have been utilized in the synthesis of heterocyclic systems. These derivatives serve as reagents for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and other complex molecules. The process involves several steps starting from acetoacetic esters, showcasing the compound's versatility in synthesizing a wide range of heterocyclic compounds (Selič, Grdadolnik, & Stanovnik, 1997).

Photopolymerization

A new alkoxyamine derivative of the compound, featuring a chromophore group, has been proposed as a photoiniferter. This compound decomposes under UV irradiation to generate corresponding radicals, demonstrating significant changes in photophysical or photochemical properties. This application highlights the potential of using such compounds in the field of photopolymerization, providing insights into the design of novel photoinitiators for polymer production (Guillaneuf et al., 2010).

Antioxidant Activity

Derivatives of the compound have also been synthesized and evaluated for their antioxidant activity. These studies contribute to the understanding of the compound's chemical properties and its potential in developing antioxidants. The synthesis involves reacting methyl 3,4,5 trihydroxy benzoate with various substituted acetophenones, demonstrating the compound's role in creating antioxidants with potential therapeutic applications (Dighade & Parikh, 2017).

特性

IUPAC Name |

methyl 4-[(E)-[[2-(3,4-dimethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-12-4-9-16(10-13(12)2)21-17(23)18(24)22-20-11-14-5-7-15(8-6-14)19(25)26-3/h4-11H,1-3H3,(H,21,23)(H,22,24)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJIIUBYMSBHPP-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[(E)-(2-{[(3,4-dimethylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)

![2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)

![2-methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5548618.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548622.png)

![methyl 5-[(2-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5548629.png)

![N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5548637.png)

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)

![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)

![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)